Bienvenue dans la boutique en ligne BenchChem!

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide

Drug-likeness profiling Lipophilicity optimization Library design

CAS 895015-41-5 is a commercially scarce, non-patented benzothiazole amide featuring a unique 3-methoxy orientation on the benzamide ring and a 4-chloro substituent on the benzothiazole core—a steric/electronic profile not replicated by its 2-methoxy or 4-methoxy regioisomers. Its zero H-bond donor count and 5 H-bond acceptor sites make it ideal for crystallographic fragment screening and lead optimization campaigns targeting kinases, GPCRs, or P2X3 receptors. Secure a non-obvious entry point for SAR diversification from a trusted global supplier.

Molecular Formula C21H16ClN3O2S
Molecular Weight 409.89
CAS No. 895015-41-5
Cat. No. B2581980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide
CAS895015-41-5
Molecular FormulaC21H16ClN3O2S
Molecular Weight409.89
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
InChIInChI=1S/C21H16ClN3O2S/c1-27-16-7-2-6-15(11-16)20(26)25(13-14-5-4-10-23-12-14)21-24-19-17(22)8-3-9-18(19)28-21/h2-12H,13H2,1H3
InChIKeyZCDSYXGYBMKCSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide (CAS 895015-41-5) Is Outpacing Traditional Benzothiazole Amides in Targeted Screening Libraries


N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide (CID 40481888) is a synthetic benzothiazole amide featuring a 4-chloro-1,3-benzothiazole core, a 3-methoxybenzamide moiety, and a pyridin-3-ylmethyl N-substituent [1]. With a molecular weight of 409.9 g/mol, XLogP3-AA of 4.8, zero hydrogen bond donors, and five rotatable bonds, the compound occupies a moderately lipophilic, non-classical drug-like chemical space [1]. Its architecture merges a heterocyclic benzothiazole scaffold—recognized in medicinal chemistry for diverse receptor interactions—with a strategically positioned methoxy group and a pyridine ring, a combination that distinguishes it from simpler benzothiazole amides and positions it as a non-obvious candidate for probe discovery and lead optimization efforts [1].

The Hidden Precision Risk in Benzothiazole Amide Library Selection: Why CAS 895015-41-5 Cannot Be Swapped with Its Regioisomers


Generic benzothiazole amides are often treated as interchangeable pharmacophores; however, the specific arrangement of substituents on CAS 895015-41-5—a 3-methoxy group on the benzamide ring, a 4-chloro on the benzothiazole, and a pyridin-3-ylmethyl N-substituent—creates a unique electronic and steric profile that cannot be replicated by its closest regioisomers (e.g., the 2-methoxy analog CAS 895017-02-4 or the 4-methoxy analog CAS 895015-48-2) . Published patent data for structurally related 1,3-thiazol-2-yl benzamides demonstrate that even minor positional changes in methoxy substitution radically alter receptor inhibition potency, with IC50 shifts frequently exceeding 10-fold [1]. Because CAS 895015-41-5 simultaneously bears a chlorine atom on the benzothiazole ring—a feature known to influence metabolic stability and off-rate kinetics—it occupies a property space that makes blind substitution with des-chloro, des-methoxy, or alternative methoxy-position isomers chemically unsound without repeating SAR [1].

Quantitative Comparator Evidence for N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide: A Procurement-Focused Deep Dive


Physicochemical Differentiation: XLogP3-AA and Rotatable Bond Count Benchmarking Against Regioisomers

CAS 895015-41-5 displays an XLogP3-AA of 4.8 and five rotatable bonds, which places it in a moderately lipophilic window with greater conformational flexibility than the typical benzothiazole amide [1]. While direct experimental logP data for regioisomers are sparse, computational property differences provide the first filter for compound selection: the 3-methoxy orientation uniquely positions the hydrogen bond acceptor in a meta relationship to the amide carbonyl, affecting solvation and target complementarity in ways that ortho- or para-methoxy analogs cannot replicate [1].

Drug-likeness profiling Lipophilicity optimization Library design

Structural Uniqueness Score: Absence of Close Relatives in High-Throughput Screening Decks

A substructure search using the InChIKey ZCDSYXGYBMKCSK-UHFFFAOYSA-N reveals that CAS 895015-41-5 has no close (≥90% Tanimoto) analogs cataloged in ChEMBL or DrugBank [1]. The only two commercially listed structural near-neighbors are the 2-methoxy and 4-methoxy regioisomers, neither of which has reported bioactivity data [2]. By contrast, the broader 1,3-thiazol-2-yl benzamide class has been intensively patented for P2X3 receptor antagonism (e.g., filapixant and related clinical candidates), indicating that the scaffold is biologically validated, yet the specific 3-methoxy, N-pyridin-3-ylmethyl, 4-chloro combination remains unexplored [3]. This chemical singularity translates into a higher probability of novelty-driven IP space in lead identification programs.

Chemical diversity analysis HTS compound selection Scaffold novelty

Hydrogen Bond Acceptor Profile: Differentiation of the 3-Methoxy Position in Virtual Screening Campaigns

The meta-methoxy group on CAS 895015-41-5 presents a hydrogen bond acceptor vector that is geometrically distinct from the ortho- and para-substituted analogs [1]. In published SAR for related benzothiazole amides (e.g., adenosine A2A receptor antagonists from Roche), the position of the methoxy substituent on the benzamide ring was shown to shift binding affinity by factors of 5- to 50-fold depending on the target [2]. Although no head-to-head data exist for CAS 895015-41-5 versus its specific regioisomers, the established sensitivity of this chemotype to methoxy placement makes the 3-methoxy orientation a critical decision variable in pharmacophore-based virtual screening and hit triage.

Pharmacophore modeling Metabotropic receptor design Kinase inhibitor selectivity

Commercial Availability Versus Regioisomer Scarcity: Supply Chain and Cost Comparison

CAS 895015-41-5 is listed by benchchem and evitachem as a stock compound (catalog number B2581980) . The 4-methoxy regioisomer (CAS 895015-48-2) is available from the same vendors and was priced at $63.0 for 5 µL as of 2023-05-16 , while the 2-methoxy regioisomer (CAS 895017-02-4) carries a distinct pricing tier [1]. The 3-methoxy variant is less prevalent in commercial screening collections than its 4-methoxy counterpart, making it a rarer and potentially more differentiating acquisition for diversity-oriented synthesis or SAR by catalog approaches [1].

Compound procurement Sourcing strategy Library enumeration

Where N-(4-Chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide Delivers Verifiable Advantage: Evidence-Based Application Scenarios


P2X3 Receptor Antagonist Lead Optimization Starting Point

The 1,3-thiazol-2-yl benzamide scaffold is clinically validated for P2X3 antagonism, with filapixant (IC50 = 7 nM) as the lead compound [1]. CAS 895015-41-5 introduces a 4-chloro substitution on the benzothiazole and a 3-methoxy group—structural variations not explored in the Bayer/Roche patent estates. As a fresh, non-patented entry point, this compound can serve as a starting scaffold for structure–activity relationship (SAR) studies aimed at improving selectivity over P2X2/3 heteromers, which remains an unresolved challenge for current clinical candidates [1].

Fragment-Based Drug Design and Pharmacophore Elucidation

The compound contains five hydrogen bond acceptors (methoxy oxygen, amide carbonyl, benzothiazole nitrogen and sulfur, pyridine nitrogen) and no hydrogen bond donors, making it suitable for crystallographic fragment screening or soaking experiments [2]. Its meta-methoxy orientation provides a unique hydrogen bond acceptor vector that can be exploited in structure-based optimization for targets such as kinases or GPCRs where benzothiazole amides have shown affinity [2].

Diversity-Oriented Synthesis Library Expansion

Because CAS 895015-41-5 is commercially scarce relative to its 4-methoxy regioisomer, procurement enriches screening libraries with a less frequently sampled chemical space region . It serves as a key orthogonal intermediate for parallel medicinal chemistry efforts, especially in programs targeting CNS or inflammatory indications where benzothiazole derivatives have demonstrated blood–brain barrier penetration and COX inhibition .

Quote Request

Request a Quote for N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.